4-hydroxy-5-methyl-2-methylene-3(2H)-furanone
Overview
Description
4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone is an organic compound with a molecular formula of C6H6O3 It is a furan derivative known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired furanone structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process is designed to maximize efficiency and minimize waste, often incorporating continuous flow techniques and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted furanone derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furanone derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. Its biological activities are thought to be mediated through its ability to interact with cellular components, such as enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar furanone structure and exhibit comparable chemical reactivity and biological activities.
4-Hydroxy-5-methoxydimethyltryptamine:
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-methylidenefuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMQEIOINVDLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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